N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide
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Description
The compound “N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and a common motif in medicinal chemistry due to its high stability. Attached to this core is a carboxamide group, which is a common functional group in bioactive molecules. The molecule also contains a phenyl ring and an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .
Scientific Research Applications
Synthesis and Material Enhancement
- Polymer Synthesis: Research has focused on synthesizing new polyamides incorporating adamantyl moieties, which are notable for their medium inherent viscosities, high tensile strengths, elongation to break values, and initial moduli, along with glass transition temperatures ranging from 219–295°C. These polyamides exhibit remarkable thermal stability, with decomposition temperatures ranging from 388 to 435°C, depending on the atmosphere (air or N₂) (Chern, Shiue, & Kao, 1998).
Chemical Synthesis
- Synthesis of Adamantane Derivatives: The reaction of adamantane-1-carboxamides with oxalyl chloride has been explored to afford oxazoline and oxazolidine dione derivatives, showcasing the versatility of adamantane-based compounds in organic synthesis (Sasaki, Eguchi, & Toru, 1969).
Antimicrobial Applications
- Antimicrobial Activity: Some adamantane derivatives have been synthesized with potential antimicrobial applications, such as N-(2-Adamantyl)-N'-(5-arylhydrazono-6-methyl-4-oxopyrimidin-2-yl) guanidines, showing marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis (Eisa, Tantawy, & El-kerdawy, 1990).
Advancements in Material Sciences
- High-Performance Polyamides: New adamantane-type cardo polyamides have been developed, demonstrating excellent solubility in polar solvents, high tensile strength and modulus, along with glass transition temperatures between 254–292°C. These polyamides have potential applications in high-performance materials due to their thermal stability and mechanical properties (Liaw, Liaw, & Chung, 1999).
Novel Synthetic Approaches
- Catalytic Synthesis: N-Aryl(benzyl)adamantane-1-carboxamides have been synthesized using phosphorus trichloride, showing efficient yields and showcasing the potential for novel synthetic routes involving adamantane derivatives (Shishkin et al., 2020).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19(20-11-14-7-15(12-20)9-16(8-14)13-20)21-17-3-1-4-18(10-17)22-5-2-6-26(22,24)25/h1,3-4,10,14-16H,2,5-9,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGBCUXGWUZHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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